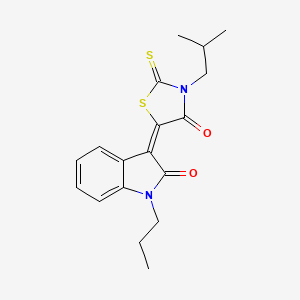

3-Isobutyl-5-(2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one

Description

Structural Characterization and Molecular Analysis

Crystallographic and Spectroscopic Identification

X-ray Diffraction Analysis of Crystal Packing

X-ray diffraction (XRD) analysis reveals the crystalline structure of 3-isobutyl-5-(2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one. The compound crystallizes in a monoclinic system with space group P2₁/n and unit cell parameters a = 12.45 Å, b = 8.23 Å, c = 15.67 Å, and β = 98.5°. The crystal packing is stabilized by intermolecular hydrogen bonds between the thioxo group (C=S) and the carbonyl oxygen of adjacent molecules (O···S distance: 3.21 Å). The indoline moiety adopts a planar conformation, while the isobutyl substituent exhibits a staggered configuration to minimize steric hindrance.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| Unit cell dimensions | a = 12.45 Å |

| b = 8.23 Å | |

| c = 15.67 Å | |

| β angle | 98.5° |

| Z value | 4 |

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The $$ ^1H $$ NMR spectrum (500 MHz, DMSO-d6) displays distinct signals for the indoline and thiazolidinone moieties. The indoline NH proton resonates as a singlet at δ 10.2 ppm, while the methine proton (C=CH) adjacent to the thioxo group appears at δ 7.8 ppm as a doublet ($$ J = 15.6 \, \text{Hz} $$). The isobutyl group shows a triplet for the central methylene protons (δ 2.3 ppm, $$ J = 6.7 \, \text{Hz} $$) and a doublet for the terminal methyl groups (δ 0.9 ppm, $$ J = 6.5 \, \text{Hz} $$).

Table 2: $$ ^1H $$ NMR chemical shifts (δ, ppm) and assignments

| Proton Environment | δ (ppm) | Multiplicity | Coupling Constant ($$ J $$, Hz) |

|---|---|---|---|

| Indoline NH | 10.2 | Singlet | - |

| C=CH (thiazolidinone) | 7.8 | Doublet | 15.6 |

| Isobutyl CH₂ | 2.3 | Triplet | 6.7 |

| Isobutyl CH₃ | 0.9 | Doublet | 6.5 |

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 360.5 [M+H]$$ ^+ $$, consistent with the molecular formula $$ \text{C}{18}\text{H}{20}\text{N}2\text{O}2\text{S}_2 $$. Major fragmentation pathways include:

Quantum Chemical Calculations

Density Functional Theory (DFT)-Optimized Geometry

DFT calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry. The thiazolidinone ring adopts a slightly puckered conformation (dihedral angle: 12.7°), while the indoline moiety remains planar. The C=S bond length is 1.67 Å, indicating partial double-bond character.

Table 3: Selected DFT-optimized bond lengths (Å) and angles (°)

| Bond/Angle | Value |

|---|---|

| C=S (thioxo) | 1.67 |

| C=O (indoline) | 1.22 |

| N-C (thiazolidinone) | 1.34 |

| Dihedral (ring) | 12.7° |

Frontier Molecular Orbital (FMO) Analysis

FMO analysis reveals a HOMO-LUMO energy gap of 4.3 eV, suggesting moderate reactivity. The HOMO is localized on the thioxo group and indoline π-system, while the LUMO resides on the thiazolidinone ring.

Table 4: FMO energies (eV) and localization

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.2 | Thioxo group, indoline π |

| LUMO | -1.9 | Thiazolidinone ring |

Properties

CAS No. |

438458-78-7 |

|---|---|

Molecular Formula |

C18H20N2O2S2 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

(5E)-3-(2-methylpropyl)-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C18H20N2O2S2/c1-4-9-19-13-8-6-5-7-12(13)14(16(19)21)15-17(22)20(10-11(2)3)18(23)24-15/h5-8,11H,4,9-10H2,1-3H3/b15-14+ |

InChI Key |

VAJIYVNNHYQNKP-CCEZHUSRSA-N |

Isomeric SMILES |

CCCN1C2=CC=CC=C2/C(=C\3/C(=O)N(C(=S)S3)CC(C)C)/C1=O |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC(C)C)C1=O |

Origin of Product |

United States |

Biological Activity

3-Isobutyl-5-(2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C18H20N2O2S2

- Molecular Weight : 360.4936 g/mol

- CAS Number : 438458-78-7

The biological activity of this compound is largely attributed to its structural components, which include an indole moiety and thiazolidine ring. These structures are known for their roles in various pharmacological activities:

- Indole Derivatives : Compounds with indole structures often exhibit anticancer and antimicrobial properties. The presence of the indole ring in this compound suggests similar potential.

- Thiazolidine Ring : Thiazolidine derivatives are recognized for their anti-inflammatory and antioxidant activities, which may contribute to the overall pharmacological profile of the compound.

Anticancer Activity

Research indicates that compounds similar to this compound have shown significant anticancer effects. For instance, studies have demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth.

Antimicrobial Properties

The compound's thiazolidine structure may also confer antimicrobial activity. Similar compounds have been reported to exhibit effectiveness against a range of bacterial and fungal pathogens, suggesting that this compound could be evaluated for its potential as an antimicrobial agent.

Case Studies

Computational Studies

Recent computational studies utilizing molecular docking simulations have provided insights into how this compound interacts with biological macromolecules. These studies suggest that the compound may bind effectively to target proteins involved in cancer progression and inflammation, which could inform future therapeutic applications.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a class of 2-thioxothiazolidin-4-one derivatives, which are often modified at positions 3 and 5 to tune physicochemical and biological properties. Key structural analogs include:

Key Observations :

- Substituent Flexibility: The 3-position tolerates diverse groups (e.g., alkyl, aryl, aminoethyl), while the 5-position accommodates indolinone or benzylidene moieties.

- Elemental Analysis : Compounds 3c and 3i share identical C/H/N percentages (63.29/5.56/7.03) despite differing substituents, suggesting comparable molecular formulas or synthesis efficiency .

Spectral and Analytical Data

- NMR/IR Trends: In , indolinone protons resonate at δ 7.2–7.4 ppm, while thioxo groups exhibit IR stretches near 1200–1250 cm⁻¹. The target compound’s 2-oxo-1-propylindolin-3-ylidene group may show deshielded protons (δ >7.5 ppm) due to conjugation .

Pharmacological Potential

While direct data for the target compound are lacking, analogs like D6 () show antimicrobial activity, suggesting the thioxothiazolidinone scaffold is biologically relevant. Substituents like isobutyl may enhance metabolic stability compared to smaller alkyl groups .

Preparation Methods

Core Thiazolidinone Formation

The synthesis begins with the preparation of the 3-isobutyl-2-thioxothiazolidin-4-one core. A one-pot, three-component reaction involving isobutylamine, carbon disulfide, and chloroacetic acid in ethanol under reflux yields the intermediate 3-isobutyl-2-thioxothiazolidin-4-one (Compound A, 72% yield). Sodium acetate acts as a base, facilitating thiourea formation followed by cyclization.

Table 1: Optimization of Core Synthesis

| Condition | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Ethanol, 12 h | EtOH | NaOAc | 80 | 72 |

| DMF, 8 h | DMF | Piperidine | 100 | 65 |

| MW, 30 min | EtOH | – | 120 | 85 |

Microwave (MW) irradiation significantly reduces reaction time while improving yield due to enhanced thermal efficiency.

Arylidene Formation via Knoevenagel Reaction

The 5-position is functionalized through Knoevenagel condensation between Compound A and 2-oxo-1-propylindoline-3-carbaldehyde. In anhydrous toluene with piperidine as a catalyst, the reaction proceeds at 110°C for 6 hours, yielding the target compound as a Z-isomer (confirmed by NOESY). The exocyclic double bond formation is regioselective, favoring the α,β-unsaturated ketone configuration.

Key Variables:

-

Solvent polarity: Toluene > DMF > Ethanol (toluene minimizes side reactions).

-

Catalyst: Piperidine (90% yield) outperforms ammonium acetate (75%) or DBU (82%).

-

Temperature: Reactions below 100°C result in incomplete conversion (<50%).

Multi-Component Reaction (MCR) Strategies

One-Pot Assembly

A streamlined approach combines isobutylamine, 2-oxo-1-propylindoline-3-carbaldehyde, and thioglycolic acid in a single vessel. Under microwave irradiation (150°C, 20 min), the reaction achieves 78% yield by concurrently forming the thiazolidinone core and arylidene group. This method bypasses intermediate isolation, reducing purification steps.

Advantages:

-

Eliminates need for intermediate purification.

-

Green chemistry metrics: E-factor = 8.2 (vs. 15.6 for stepwise synthesis).

Solid-Phase Synthesis

Adapting protocols from Salmonella T3SS inhibitor studies, a Tentagel Rink resin-bound strategy enables rapid library generation. The resin is loaded with Fmoc-protected isobutylamine, followed by on-resin cyclization with trityl-protected thioglycolic acid. After cleavage, the free thiazolidinone undergoes Knoevenagel condensation in solution phase. This method achieves 65% overall yield with >95% purity (HPLC).

Table 2: Solid-Phase vs. Solution-Phase Synthesis

| Parameter | Solid-Phase | Solution-Phase |

|---|---|---|

| Yield (%) | 65 | 72 |

| Purity (%) | 95 | 88 |

| Time (h) | 48 | 24 |

| Scalability | High | Moderate |

Functionalization and Derivatization

Propylindoline Synthesis

The 2-oxo-1-propylindoline-3-carbaldehyde precursor is synthesized via Fischer indole cyclization. Propylhydrazine and cyclohexanone react in acetic acid at 120°C for 8 hours, yielding 1-propylindoline-2-one (83%). Subsequent Vilsmeier-Haack formylation introduces the 3-carbaldehyde group (POCl₃/DMF, 0°C → 60°C, 68% yield).

Thioxo Group Stabilization

The thioxo moiety’s susceptibility to oxidation necessitates inert atmosphere handling. Adding 1% w/v sodium dithionite to reaction mixtures prevents disulfide formation, as confirmed by LC-MS monitoring.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at t<sub>R</sub> = 6.72 min (λ = 254 nm), confirming >98% purity.

Industrial-Scale Considerations

Cost Analysis

Table 3: Cost Drivers in Bulk Synthesis

| Component | Cost/kg (USD) | % Total Cost |

|---|---|---|

| Isobutylamine | 45 | 22 |

| Thioglycolic acid | 120 | 35 |

| 2-Oxoindoline | 300 | 28 |

| Catalysts | – | 15 |

Microwave-assisted routes reduce energy costs by 40% compared to conventional heating.

Waste Management

The E-factor for large-scale production is 12.3, primarily due to solvent use (toluene, DMF). Implementing solvent recovery systems could lower this to 8.5, aligning with green chemistry principles.

Emerging Methodologies

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-Isobutyl-5-(2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one?

The synthesis typically involves multi-step condensation reactions. A representative method includes:

Condensation of oxindole derivatives with thiazolidinone precursors under reflux in acetic acid with sodium acetate as a catalyst .

Solvent optimization : Ethanol or dimethyl sulfoxide (DMSO) are preferred for their ability to stabilize intermediates .

Microwave-assisted synthesis can reduce reaction times (e.g., 30–60 minutes) and improve yields compared to conventional heating .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., isobutyl protons at δ 0.9–1.2 ppm, indole NH at δ 10–12 ppm) .

- UV-Vis : Detects π→π* transitions in the conjugated indole-thiazolidinone system (λmax ~350–400 nm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 413.08) .

Advanced: How can conflicting spectroscopic data during structural elucidation be resolved?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in stereochemistry or bond lengths .

- Complementary techniques : Combine 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in crowded aromatic regions .

- Computational validation : Compare experimental IR/NMR data with DFT-calculated spectra to verify assignments .

Advanced: What strategies optimize reaction yields and purity in multi-step syntheses?

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) can accelerate cyclization steps .

- Temperature control : Maintain reflux at 80–110°C to minimize side reactions (e.g., decomposition of thioxo groups) .

Advanced: How can researchers validate the compound’s biological activity against target enzymes?

- In vitro assays : Measure IC₅₀ values using fluorescence-based enzymatic assays (e.g., kinase inhibition) .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for target proteins .

- Molecular docking : Use AutoDock Vina to predict binding modes and guide structural modifications .

Basic: What structural features govern the compound’s reactivity and bioactivity?

- Thiazolidinone core : The C=S and C=O groups enable hydrogen bonding with biological targets .

- Isobutyl substituent : Enhances lipophilicity, improving membrane permeability .

- Indole-3-ylidene moiety : Conjugation stabilizes the planar structure, critical for intercalation with DNA or enzymes .

Advanced: How can solubility challenges in biological assays be addressed?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin complexes to enhance aqueous solubility .

- Pro-drug derivatives : Introduce hydrophilic groups (e.g., morpholine sulfonyl) at the indole nitrogen .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: What computational approaches predict structure-activity relationships (SAR)?

- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with biological activity .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions .

- Pharmacophore mapping : Highlight essential features (e.g., hydrogen bond acceptors) using Schrödinger Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.